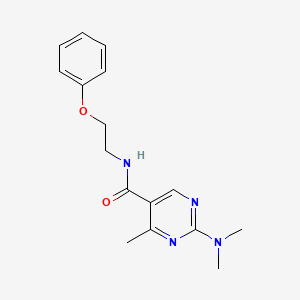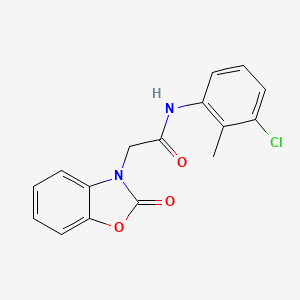
2-(dimethylamino)-4-methyl-N-(2-phenoxyethyl)-5-pyrimidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(dimethylamino)-4-methyl-N-(2-phenoxyethyl)-5-pyrimidinecarboxamide, also known as DMEMPE, is a pyrimidine derivative that has been widely studied for its potential use in scientific research. This compound is known to exhibit various biochemical and physiological effects, making it a valuable tool for researchers in the fields of pharmacology and biochemistry.
Wirkmechanismus
The mechanism of action of 2-(dimethylamino)-4-methyl-N-(2-phenoxyethyl)-5-pyrimidinecarboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways involved in cancer cell growth and proliferation. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, as well as the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
2-(dimethylamino)-4-methyl-N-(2-phenoxyethyl)-5-pyrimidinecarboxamide has been shown to exhibit various biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the protection against oxidative stress and inflammation in the brain, and the modulation of various pathways involved in cell growth and survival. It has also been shown to exhibit antifungal and antibacterial activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(dimethylamino)-4-methyl-N-(2-phenoxyethyl)-5-pyrimidinecarboxamide is its potential as a valuable tool for scientific research. Its ability to inhibit cancer cell growth and proliferation, as well as its neuroprotective properties, make it a promising candidate for further study. However, one of the limitations of 2-(dimethylamino)-4-methyl-N-(2-phenoxyethyl)-5-pyrimidinecarboxamide is its relatively low solubility in water, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-(dimethylamino)-4-methyl-N-(2-phenoxyethyl)-5-pyrimidinecarboxamide, including further investigation of its potential as an anticancer agent, as well as its neuroprotective properties. Additionally, further research is needed to fully understand the mechanism of action of 2-(dimethylamino)-4-methyl-N-(2-phenoxyethyl)-5-pyrimidinecarboxamide and to identify any potential side effects or limitations. Finally, the development of new synthesis methods for 2-(dimethylamino)-4-methyl-N-(2-phenoxyethyl)-5-pyrimidinecarboxamide may help to overcome some of the limitations associated with its use in scientific research.
Synthesemethoden
2-(dimethylamino)-4-methyl-N-(2-phenoxyethyl)-5-pyrimidinecarboxamide can be synthesized using a variety of methods, including the reaction of 2-amino-4-methylpyrimidine with 2-bromo-N-(2-phenoxyethyl)acetamide in the presence of a base. Another method involves the reaction of 2-amino-4-methylpyrimidine with 2-chloro-N-(2-phenoxyethyl)acetamide in the presence of a base. Both methods result in the formation of 2-(dimethylamino)-4-methyl-N-(2-phenoxyethyl)-5-pyrimidinecarboxamide, which can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(dimethylamino)-4-methyl-N-(2-phenoxyethyl)-5-pyrimidinecarboxamide has been used in various scientific research applications, including the study of its potential as an anticancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further study. 2-(dimethylamino)-4-methyl-N-(2-phenoxyethyl)-5-pyrimidinecarboxamide has also been studied for its potential as a neuroprotective agent, as it has been shown to protect against oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
2-(dimethylamino)-4-methyl-N-(2-phenoxyethyl)pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-12-14(11-18-16(19-12)20(2)3)15(21)17-9-10-22-13-7-5-4-6-8-13/h4-8,11H,9-10H2,1-3H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUUXGMBMMDSNGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)NCCOC2=CC=CC=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(dimethylamino)-4-methyl-N-(2-phenoxyethyl)-5-pyrimidinecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-methyl-1,3-thiazol-4-yl)acetyl]-4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5683886.png)
![N-[(8-methoxy-5-quinolinyl)methyl]-N,2-dimethyl-1-benzofuran-5-carboxamide](/img/structure/B5683895.png)
![N-[(3-isopropylisoxazol-5-yl)methyl]-N,1,3-trimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5683905.png)

![2-methyl-N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]-1-benzofuran-5-carboxamide](/img/structure/B5683913.png)

![N-ethyl-5-{[4-(4-morpholinylcarbonyl)-1-piperidinyl]carbonyl}-2-pyrimidinamine](/img/structure/B5683935.png)
![1-[(5-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]-4-(3-pyridinyl)-4-piperidinol](/img/structure/B5683942.png)

![1-{1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5683948.png)
![3-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-butenamide](/img/structure/B5683961.png)

![1-[(5-amino-4-cyano-3-methyl-2-thienyl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5683981.png)
![2-methyl-3-[5-(2-nitrovinyl)-2-furyl]benzoic acid](/img/structure/B5683985.png)